Soravtansine - 1461704-01-7

Soravtansine

Catalog Number: EVT-3459038
CAS Number: 1461704-01-7
Molecular Formula: C42H60ClN3O15S3
Molecular Weight: 978.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An ansa macrolide isolated from the MAYTENUS genus of East African shrubs.
Synthesis Analysis

The synthesis of mirvetuximab soravtansine involves several key steps:

  1. Antibody Production: The monoclonal antibody targeting FRα is produced using recombinant DNA technology in mammalian cell lines.
  2. Linker Chemistry: A stable linker is synthesized to connect the antibody to the cytotoxic agent, which in this case is a derivative of maytansine (DM4). This linker is crucial for maintaining the stability of the drug until it reaches the target cells.
  3. Conjugation Process: The conjugation of the antibody and the cytotoxic agent occurs under controlled conditions to ensure optimal yield and purity.
  4. Purification and Characterization: The final product undergoes purification processes such as chromatography and is characterized using techniques like mass spectrometry and high-performance liquid chromatography to confirm its identity and purity.

These methods ensure that mirvetuximab soravtansine retains its efficacy while minimizing potential side effects associated with traditional chemotherapy.

Molecular Structure Analysis

The molecular structure of mirvetuximab soravtansine consists of:

  • Monoclonal Antibody Component: This part specifically binds to FRα, facilitating targeted delivery to cancer cells.
  • Cytotoxic Drug Component: DM4, a potent microtubule inhibitor, disrupts cell division and leads to apoptosis in targeted cells.
  • Linker: A stable chemical linker that connects the antibody to DM4 without compromising the binding affinity or activity of either component.

Structural Data

Chemical Reactions Analysis

Mirvetuximab soravtansine participates in several chemical reactions primarily during its mechanism of action:

  1. Binding Reaction: The antibody component binds specifically to FRα on the surface of cancer cells.
  2. Internalization Reaction: Upon binding, the complex is internalized via endocytosis.
  3. Cytotoxic Reaction: Once inside the cell, DM4 is released from the linker and inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.

These reactions illustrate how mirvetuximab soravtansine effectively targets and destroys cancer cells while sparing normal tissues.

Mechanism of Action

The mechanism by which mirvetuximab soravtansine exerts its therapeutic effects involves several steps:

  1. Targeting FRα: The monoclonal antibody component selectively binds to FRα, which is overexpressed in certain ovarian tumors.
  2. Cellular Uptake: Following binding, the drug-antibody complex is internalized into the cancer cell.
  3. Release of Cytotoxic Agent: Inside the cell, DM4 is released from the linker and disrupts microtubule dynamics, leading to mitotic arrest.
  4. Induction of Apoptosis: The disruption of microtubules triggers apoptotic pathways, ultimately resulting in cell death.

This targeted approach enhances efficacy while reducing systemic toxicity compared to conventional chemotherapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mirvetuximab soravtansine is typically presented as a sterile solution for intravenous infusion.
  • Stability: It demonstrates stability under recommended storage conditions but requires careful handling due to its biological nature.

Chemical Properties

  • Solubility: Highly soluble in aqueous solutions suitable for intravenous administration.
  • pH Range: Formulated within a physiological pH range (approximately 7.0-7.4) for compatibility with human tissues.

Relevant Data

Studies indicate that mirvetuximab soravtansine maintains its stability and activity throughout its shelf life when stored properly.

Applications

Mirvetuximab soravtansine has significant applications in oncology:

Molecular Design and Structural Optimization of Soravtansine-Based Conjugates

ADC Architecture: FRα-Targeting Antibody Optimization

The therapeutic efficacy of soravtansine conjugates relies critically on the specificity of the monoclonal antibody (mAb) component for folate receptor alpha (FRα). FRα is a glycosyl-phosphatidylinositol (GPI)-anchored cell-surface glycoprotein overexpressed in 80–90% of epithelial ovarian carcinomas but with limited distribution in normal tissues (primarily kidneys and placenta) [1] [5]. This expression profile makes it an ideal target for ADC-mediated precision therapy.

The humanized IgG1 mAb (M9346A) in mirvetuximab soravtansine was selected through comprehensive screening of >200 anti-FRα antibodies based on three key parameters [5]:

  • Binding Affinity: Sub-nanomolar affinity (KD = 0.054 nM) to FRα-positive cells
  • Internalization Efficiency: Rapid antigen-mediated endocytosis (>80% internalized within 24h)
  • Specificity: Minimal cross-reactivity with folate receptor beta (FRβ)

Table 1: FRα Expression in Human Cancers

Cancer TypeExpression FrequencyExpression Level (IHC Score)
Ovarian (HGSOC)80-90%2+ to 3+ in >70% of cases
Endometrial40-60%1+ to 2+ in ~50% of cases
Triple-Negative Breast30-35%Heterogeneous (0 to 3+)
Non-Small Cell Lung20-25%Generally low (1+)

Data compiled from [1] [2] [10]

Antibody engineering focused on optimizing Fcγ receptor interactions to balance plasma half-life (enabling adequate tumor exposure) against Fc-mediated effector functions like antibody-dependent cellular cytotoxicity (ADCC). The IgG1 subclass was selected over IgG4 due to its superior stability and complement-dependent cytotoxicity (CDC) activity [8] [9].

Linker-Payload Chemistry: Disulfide Linker Optimization

Soravtansine employs a cleavable disulfide linker system critical for payload release kinetics and therapeutic index. The sulfo-SPDB linker [N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate] bridges DM4 to the antibody via thiol-maleimide chemistry [5] [6] [8].

Key stability-enhancing features:

  • Sulfobutanoate Group: Introduces negative charge, reducing plasma protein binding and minimizing premature clearance
  • Steric Hindrance: Methyl groups adjacent to the disulfide bond protect against extracellular glutathione (GSH)-mediated cleavage
  • Acid Sensitivity: Selective payload release in endosomal/lysosomal compartments (pH 4.5–5.5) via disulfide reduction

Table 2: Linker Stability Profile Comparison

Linker TypePlasma Half-life (h)Tumor : Normal Tissue Payload RatioBystander Effect
Sulfo-SPDB (DM4)>7215:1Moderate
Non-cleavable>9625:1Low/None
Val-Cit (MMAE)48–608:1High

Data from [5] [8]

The sulfo-SPDB-DM4 conjugate demonstrates optimal stability with <5% free payload release in plasma after 72 hours, while maintaining efficient intracellular activation via lysosomal thiol-disulfide exchange [6]. This controlled release profile minimizes off-target toxicity while enabling a potent bystander effect—critical for tumors with heterogeneous FRα expression [5].

Structure-Activity Relationships of Maytansinoid Derivatives

Soravtansine (DM4) belongs to the maytansinoid class of microtubule-targeting agents, derived from the natural compound maytansine but optimized for ADC applications. Key structural modifications driving its potency include [6] [8] [9]:

Critical Structural Features:

  • C3 ester side chain: Enables conjugation to linkers without disrupting tubulin binding
  • Free thiol at C15 position: Facilitates disulfide linkage to sulfo-SPDB and intracellular payload release
  • Methyl substitutions at C10 and C14: Enhance metabolic stability versus DM1 derivatives

Table 3: Maytansinoid Derivative Cytotoxicity Profile

CompoundIC50 (Ovarian Cancer Cells)Tubulin Binding Affinity (Kd, nM)Bystander Killing Efficiency
DM10.05–0.1 nM0.8Low
DM40.02–0.04 nM0.3High
DM30.08–0.15 nM1.2Moderate
Maytansine0.3–0.5 nM2.5None

Data sourced from [5] [6] [9]

The DM4 structure exhibits 5-fold greater potency than vinblastine and 2-fold greater activity than DM1 due to enhanced inhibition of microtubule assembly. Unlike DM1, DM4 retains a free thiol group that enables:

  • Formation of cytotoxic metabolites (e.g., S-methyl-DM4) with prolonged intracellular activity
  • Membrane permeability for bystander killing of adjacent FRα-negative cells [5] [9]

Drug-to-Antibody Ratio (DAR) Optimization

DAR profoundly impacts the efficacy, pharmacokinetics, and safety profile of soravtansine ADCs. Optimization involved balancing three competing factors [6] [8]:

  • Potency Requirements: Higher DAR increases tumor cell-killing capacity
  • Pharmacokinetics: DAR >4 accelerates plasma clearance via hepatic uptake
  • Aggregation Risk: Hydrophobic payloads promote antibody aggregation at DAR ≥6

For mirvetuximab soravtansine, a DAR of 3.5 was selected based on comprehensive preclinical studies:

  • Tumor Uptake: DAR 3.5 conjugates showed 2.3-fold higher tumor accumulation than DAR 6 conjugates at 72h
  • Therapeutic Index: DAR 3.5 provided 95% tumor growth inhibition without weight loss in xenografts
  • Stability: <10% aggregation versus >25% in DAR 6 conjugates after 14 days at 4°C

Table 4: Impact of DAR on Soravtansine ADC Performance

DARPlasma Clearance RateIn Vitro Potency (IC50)Tumor Penetration DepthAggregation (%)
2.0Low8.7 nMHigh<5%
3.5Moderate3.2 nMHigh<10%
6.0High1.1 nMLow-Medium>25%

Data derived from [5] [6] [8]

The moderate DAR of 3.5 optimizes the hydrophobic/hydrophilic balance, preventing rapid clearance while maintaining adequate tumor penetration—critical for treating solid malignancies like ovarian cancer [6]. Site-specific conjugation technologies further ensure homogeneous DAR distribution, enhancing batch-to-batch consistency [8].

Properties

CAS Number

1461704-01-7

Product Name

Soravtansine

IUPAC Name

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-2-sulfobutanoic acid

Molecular Formula

C42H60ClN3O15S3

Molecular Weight

978.6 g/mol

InChI

InChI=1S/C42H60ClN3O15S3/c1-23-12-11-13-31(58-10)42(53)22-29(59-39(52)44-42)24(2)36-41(6,61-36)32(21-34(48)46(8)27-19-26(18-23)20-28(57-9)35(27)43)60-38(51)25(3)45(7)33(47)14-16-40(4,5)63-62-17-15-30(37(49)50)64(54,55)56/h11-13,19-20,24-25,29-32,36,53H,14-18,21-22H2,1-10H3,(H,44,52)(H,49,50)(H,54,55,56)/b13-11+,23-12+/t24-,25+,29+,30?,31-,32+,36+,41+,42+/m1/s1

InChI Key

GQSPYHXXAXFCRB-DSIKUUPMSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.